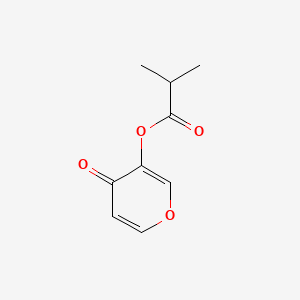

4-Oxo-4H-pyran-3-yl isobutyrate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94022-34-1 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(4-oxopyran-3-yl) 2-methylpropanoate |

InChI |

InChI=1S/C9H10O4/c1-6(2)9(11)13-8-5-12-4-3-7(8)10/h3-6H,1-2H3 |

InChI Key |

PVKKITURLYACSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC1=COC=CC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Oxo 4h Pyran 3 Yl Isobutyrate and Analogous Compounds

Esterification Reactions for the Synthesis of 4-Oxo-4H-pyran-3-yl Isobutyrate

The most direct route to this compound involves the esterification of a 3-hydroxy-4-pyrone precursor. This method hinges on the reaction of the hydroxyl group on the pyranone ring with an appropriate isobutyrylating agent.

A common approach involves the reaction of a 3-hydroxy-4-pyrone, such as maltol (B134687), with isobutyryl chloride in the presence of a base like pyridine (B92270). google.com The reaction is typically carried out in a suitable solvent like chloroform (B151607) at room temperature. google.com The pyridine acts as a catalyst and also neutralizes the hydrochloric acid generated during the reaction.

Catalytic Systems and Reaction Modulators for Ester Formation

The efficiency of esterification can be significantly influenced by the choice of catalyst. While traditional methods may use a simple base, modern approaches explore a variety of catalytic systems to enhance reaction rates and yields. For instance, pyridinium (B92312) p-toluenesulfonate (PPTS) has been investigated as an organic catalyst for esterification reactions. nih.gov The catalytic activity of PPTS can be improved by introducing lipid chains and electron-withdrawing groups, such as a nitro group, into the pyridinium ring. nih.gov This modification enhances the catalyst's acidity and, consequently, its effectiveness in promoting the condensation of carboxylic acids and alcohols. nih.gov

Another approach utilizes dehydrative condensation catalysts like diarylammonium arenesulfonates. nih.gov In pharmaceutical manufacturing, the use of organic catalysts is often preferred over metal-based catalysts to avoid metal contamination of the final product. nih.gov

Optimization of Reaction Efficiency and Yields

Optimizing esterification reactions is crucial for maximizing the yield of the desired product. Key parameters that are often adjusted include the reaction temperature, the choice of solvent, and the molar ratio of reactants. For instance, in the synthesis of maltol isobutyrate, the reaction can be carried out at room temperature (approximately 25°C) with a total reaction time of about 4 hours, leading to a high yield with minimal byproducts. google.com

The removal of water, a byproduct of esterification, can drive the reaction equilibrium towards the product side, thereby increasing the yield. youtube.com Concentrated sulfuric acid is often used not only as a catalyst but also as a dehydrating agent to achieve this. youtube.com Refluxing the reaction mixture is a common technique to increase the reaction rate without losing volatile reactants and products. youtube.com Kinetic analysis can also serve as a tool for the rational optimization of esterification processes, allowing for the use of equimolar ratios of reagents and minimizing waste. nih.gov

De Novo Synthesis of the 4H-Pyran-4-one Ring System

The de novo synthesis of the 4H-pyran-4-one ring system offers a versatile alternative for creating a wide array of substituted pyranones, which can then be further functionalized. This approach is particularly valuable for generating analogs of this compound with diverse substitution patterns.

Multi-Component Condensation Reactions for Pyran-4-one Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient, one-pot synthesis of complex heterocyclic scaffolds like 4H-pyrans. nih.gov These reactions offer significant advantages, including reduced reaction times, higher yields, and greater atom economy compared to traditional multi-step syntheses. nih.govrsc.org

One notable example is the three-component reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation to produce pyrano[4,3-b]pyran-5-one derivatives in good yields. arkat-usa.org The use of microwave assistance can lead to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org Another strategy involves the one-pot, tandem cascade Knoevenagel condensation/Michael addition and cyclization of aryl aldehydes, malononitrile, and β-ketoesters to furnish 4H-pyran derivatives. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamine | Ammonium acetate, Microwave irradiation | Pyrano[4,3-b]pyran-5-one | Higher yield, shorter reaction time | arkat-usa.org |

| Aryl aldehydes, malononitrile, β-ketoesters | Piperidine, Ethanol, Room temperature | 4H-pyran | One-pot, tandem cascade reaction | nih.gov |

| Ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, aromatic aldehydes, pyrazolone, malononitrile | Sequential multicomponent reaction | Spiro-4H-pyran | High efficiency, incorporation of multiple pharmacophoric cores | rsc.orgrsc.org |

| Aromatic aldehydes, dimedone, malononitrile | Amine-functionalized SiO2@Fe3O4 nanoparticles, Solvent-free | 2-amino-4H-benzo[b]pyran | Environmentally benign, high yield, catalyst reusability | nih.gov |

Strategic Cyclization Reactions for 4H-Pyrans (e.g., Knoevenagel/Electrocyclization)

A powerful strategy for constructing the 4H-pyran ring involves a domino Knoevenagel condensation followed by a 6π-electrocyclization reaction. researchgate.netsci-hub.se This approach is highly effective for assembling cyclic compounds with a pyran framework and has been widely used in the total synthesis of natural products. sci-hub.se

The reaction typically involves the condensation of an α,β-unsaturated aldehyde with an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound. semanticscholar.org The resulting intermediate then undergoes a 6π-electrocyclization to form the 2H-pyran ring. semanticscholar.org The stability of the final 2H-pyran product can be influenced by fusing it to another ring system. semanticscholar.org This methodology has been successfully applied to the synthesis of various functionalized 2H-pyrans and related heterocyclic systems. researchgate.net

Functionalization of Precursor Pyrone Rings

The functionalization of pre-existing pyrone rings is a versatile strategy for accessing a wide range of derivatives. For instance, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) can serve as a precursor for the synthesis of pyran-4-one (γ-pyrone). wisconsin.edu This involves a decarboxylation step, typically achieved through refluxing, to remove the carboxylic acid groups. wisconsin.edu

Sustainable and Catalytic Approaches in Pyran-4-one Synthesis

The development of sustainable synthetic protocols for pyran-4-ones is driven by the need for environmentally benign and economically viable chemical processes. nih.govmjbas.com These approaches prioritize the use of reusable catalysts, energy-efficient conditions, and waste reduction, aligning with the core tenets of green chemistry. psu.edunih.gov Multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing the assembly of complex molecules like 4H-pyrans in a single step from simple precursors, which improves efficiency and reduces waste. nih.govmjbas.com The shift from traditional stoichiometric reagents to catalytic processes, particularly heterogeneous and nanocatalysis, marks a significant advancement in the sustainable production of these valuable compounds. nih.govbohrium.com

Heterogeneous catalysis is fundamental to sustainable chemistry, offering advantages like easy catalyst separation, reusability, high thermal stability, and tunable properties. nih.govbohrium.com Nanocatalysts, a subset of heterogeneous catalysts, have shown exceptional activity and selectivity in pyran synthesis due to their high surface-area-to-volume ratio. tandfonline.combohrium.com

Magnetic nanocatalysts, in particular, have gained prominence. tandfonline.com These catalysts, often composed of a magnetic core like iron oxide (Fe₃O₄) coated with a catalytic material, can be easily recovered from the reaction mixture using an external magnet, simplifying product purification and allowing for multiple catalyst reuse cycles. nih.govnih.gov For instance, Fe₃O₄ magnetic nanoparticles have been used effectively in the multicomponent synthesis of 4H-pyran derivatives at room temperature, demonstrating good yields and significant reusability. nih.gov Other research has explored various magnetic nanocatalysts, including those functionalized with palladium or sulfonic acid (SO₃H) dendrimers, for the synthesis of pyran analogues. bohrium.com Neodymium(III) oxide (Nd₂O₃) has also been reported as a highly efficient and reusable catalyst for 4H-pyran synthesis in aqueous media, requiring only 45 minutes for completion with a 93% yield. mjbas.com

The effectiveness of these catalysts is often evaluated through multicomponent reactions, such as the condensation of an aldehyde, a methylene-active compound (like malononitrile), and a β-dicarbonyl compound (like an acetoacetate). nih.gov The mechanism typically involves a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. nih.gov

Table 1: Examples of Nanocatalysts in Pyran Synthesis

| Catalyst | Reactants | Reaction Conditions | Yield | Key Features |

| Fe₃O₄-MNPs | Ninhydrin, α-haloketones, dialkyl acetylenedicarboxylate, triphenylphosphine | Ethanol, Room Temperature | High | Easy work-up, reusable catalyst. nih.gov |

| Nd₂O₃ | Aromatic aldehyde, β-ketoester/β-diketone | Water, Reflux | up to 93% | Recyclable for at least three cycles with minimal activity loss. mjbas.com |

| Magnetic Nanoparticles with SO₃H | Aldehyde, Malononitrile, Dimedone | Not specified | up to 92% | Fast reaction (10 min), catalyst retained capability for five cycles. nih.gov |

| Fe₃O₄ | Aromatic aldehyde, Ethyl acetoacetate (B1235776), Malononitrile | Ethanol | 97% | Magnetically separable, efficient for tetrahydrobenzo[b]pyran synthesis. nih.govbohrium.com |

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable alternatives to traditional organic solvents. researchgate.net Their unique properties, such as high thermal stability, tunable acidity/basicity, and ability to act as both solvent and catalyst, make them highly suitable for green chemical processes. researchgate.netresearchgate.net

In pyran-4-one synthesis, ILs can promote reactions through various mechanisms, including dual activation of reactants. researchgate.net For example, a saccharine-based ionic liquid, [Bmim]Sac, has been shown to be a sustainable catalyst for the synthesis of various pyran scaffolds through a Domino Knoevenagel-Michael reaction. researchgate.net Similarly, task-specific ILs like [bmim]OH have been employed as efficient and reusable catalysts for the one-pot synthesis of 4H-pyrans and 4H-pyrano[2,3-c]pyrazoles under solvent-free conditions. tandfonline.com The reaction of an aldehyde, malononitrile, and ethyl acetoacetate proceeds smoothly at 50-60°C in the presence of catalytic amounts of [bmim]OH, yielding the desired products in short reaction times. tandfonline.com

Acidic ionic liquids have also been successfully used. For instance, the multi-component reaction of aromatic aldehydes, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, and 4-hydroxycoumarin (B602359) is effectively catalyzed by an acidic ionic liquid at room temperature to produce pyrano[c]chromene derivatives. benthamdirect.com The use of ILs often simplifies the work-up procedure, as the product can be separated by filtration after quenching with water, and the IL can be recovered and reused. tandfonline.comnih.gov

Table 2: Ionic Liquids in Pyran-4-one Synthesis

| Ionic Liquid | Reaction Type | Substrates | Key Advantages |

| [bmim]OH | Three-component condensation | Aldehydes, malononitrile, ethyl acetoacetate | High yields, short reaction times, reusable, solvent-free. tandfonline.com |

| [Bmim]Sac | Domino Knoevenagel-Michael reaction | Not specified | Sustainable, easy catalyst recovery, high product yields. researchgate.net |

| [TEA][HPS] | Three-component reaction | Aldehyde, malononitrile, alkyl acetoacetate | Acts as both catalyst and solvent at room temperature. researchgate.net |

| Acidic IL (OlmDSA) | Multi-component reaction | Aromatic aldehydes, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione, 4-hydroxycoumarin | Mild conditions, high yield, simple protocol. benthamdirect.com |

The synthesis of pyran-4-ones is increasingly guided by the 12 Principles of Green Chemistry, which aim to design safer, more efficient, and environmentally conscious chemical processes. psu.eduacs.org Key principles applied in this context include waste prevention, atom economy, catalysis, and the use of safer solvents. psu.edunih.gov

Waste Prevention and Atom Economy : Multicomponent reactions (MCRs) are a prime example of these principles in action. By combining three or more reactants in a single pot to form the final product, MCRs maximize the incorporation of starting materials into the product (high atom economy) and reduce the waste generated from intermediate purification steps. nih.govpsu.edu

Catalysis : As detailed in section 2.3.1, the use of recoverable and reusable catalysts like magnetic nanoparticles is superior to stoichiometric reagents, which are consumed in the reaction and generate more waste. tandfonline.compsu.edu

Safer Solvents and Conditions : A significant trend is the move towards solvent-free reactions or the use of greener solvents like water or ethanol. mjbas.comnih.govskpharmteco.com Catalyst- and solvent-free protocols, often conducted under thermal heating, represent an ideal green methodology, eliminating the need for potentially toxic and volatile organic solvents and simplifying product isolation. nih.govrsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. psu.eduacs.org Many of the nanocatalyst and ionic liquid-based methods for pyran synthesis are effective under mild conditions, including at room temperature. nih.govbenthamdirect.com

Reduce Derivatives : One-pot syntheses avoid the need for protecting groups and other derivatization steps that add to the complexity and waste of a synthetic sequence. nih.govacs.org

The collective application of these principles leads to protocols that are not only more environmentally friendly but also often more cost-effective and efficient. nih.govrsc.org

Stereochemical Control in the Synthesis of Related Pyran-4-one Esters

Achieving stereochemical control is a critical challenge in the synthesis of complex molecules containing multiple chiral centers. While specific literature on the stereocontrolled synthesis of this compound is limited, principles can be drawn from related pyran-4-one syntheses. For instance, the ruthenium-catalyzed coupling of certain diols and Michael acceptors can lead to β-hydroxyenones, which then undergo a 6-endo trig cyclization under acidic conditions to form tetrahydro-4H-pyran-4-ones with high diastereoselectivity. chemicalbook.com

In the synthesis of fused pyran systems, diastereoselectivity has also been observed. The synthesis of trans-2,3-dihydrofuran derivatives fused to a pyranone ring has been achieved with high diastereoselectivity via a one-pot tandem strategy, highlighting the potential for controlling relative stereochemistry in complex heterocyclic systems. researchgate.net The stereochemical outcome of these reactions is often dictated by the mechanism, the nature of the catalyst, and the reaction conditions, which can favor the formation of a thermodynamically more stable diastereomer. The precise control over the stereochemistry in pyran-4-one esters would likely rely on the development of chiral catalysts or auxiliaries that can effectively direct the formation of a specific stereoisomer during the key ring-forming or functionalization steps.

Comprehensive Spectroscopic and Structural Characterization of 4 Oxo 4h Pyran 3 Yl Isobutyrate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within 4-oxo-4H-pyran-3-yl isobutyrate and its derivatives can be elucidated. nih.gov

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of pyranone derivatives provide valuable information about the electronic environment of the constituent atoms. The chemical shifts are influenced by factors such as electron density, hybridization, and anisotropic effects from nearby functional groups. ucl.ac.uk

In a representative pyranone derivative, ethyl 4H-pyran-4-one-2-carboxylate, the proton signals are well-resolved and assignable. mdpi.com For instance, the protons on the pyran ring appear at distinct chemical shifts due to the influence of the ring oxygen and the carbonyl group. The ¹³C NMR spectrum, often recorded for the first time for certain derivatives, allows for the complete assignment of all carbon atoms when correlated with proton data using 2D NMR techniques. mdpi.com The chemical shifts of the pyran ring carbons are particularly informative, with the carbonyl carbon (C-4) appearing significantly downfield.

The analysis of various pyran derivatives reveals trends in chemical shifts. For example, in 4-aryl-2,6-dimethyl-4H-pyran-3,5-dicarboxylic acid esters, the substitution on the 4-phenyl ring influences the electronic environment of the entire molecule, which is reflected in the NMR spectra. nih.gov Similarly, the chemical shifts in 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) are characteristic of its complex structure. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Pyranone Derivative (Ethyl 4H-pyran-4-one-2-carboxylate) mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3-H | 6.45 | 116.1 |

| 5-H | 6.38 | 117.8 |

| 6-H | 7.82 | 156.4 |

| Ethyl CH₂ | 4.35 | 62.3 |

| Ethyl CH₃ | 1.37 | 14.1 |

| C-2 | - | 145.8 |

| C-4 | - | 176.9 |

| Ester C=O | - | 161.4 |

Note: Data presented is for a representative compound and may vary for this compound itself.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com In pyranone derivatives, COSY spectra would show correlations between adjacent protons on the pyran ring, as well as between protons within the isobutyrate moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). nih.govyoutube.com For this compound, this would link each proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C spectrum. For instance, the proton at position 3 of the pyran ring would show a cross-peak with the carbon at the same position. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). nih.govyoutube.com HMBC is crucial for piecing together the molecular skeleton. For example, the proton on C-5 of the pyran ring would show a correlation to the carbonyl carbon at C-4, and the protons of the isobutyrate's methyl groups would show correlations to the ester carbonyl carbon. Careful analysis of HMBC spectra can help elucidate the configuration of derivatives. nih.gov

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net

For this compound, the IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations. Specifically, two distinct C=O stretching bands are expected: one for the γ-pyrone ring ketone and another for the ester carbonyl group. The γ-pyrone C=O stretch typically appears in the region of 1650-1600 cm⁻¹. The ester C=O stretch is generally found at a higher frequency, around 1750-1735 cm⁻¹. The spectrum would also exhibit C-O stretching vibrations for the ether linkage in the pyran ring and the ester group, as well as C-H stretching and bending vibrations for the alkyl and pyran ring protons. researchgate.net

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (γ-Pyrone) | Stretch | 1650 - 1600 |

| C=O (Ester) | Stretch | 1750 - 1735 |

| C-O (Ether & Ester) | Stretch | 1300 - 1000 |

| C-H (Alkyl) | Stretch | 2980 - 2850 |

| C-H (Aromatic-like) | Stretch | 3100 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry provides the exact mass of a molecule, allowing for the determination of its elemental composition. It also reveals fragmentation patterns that offer structural clues. sapub.org

The HRMS of this compound would provide an exact mass corresponding to its molecular formula. The fragmentation pattern upon electron ionization (EI) would likely involve characteristic losses. A common fragmentation pathway for esters is the McLafferty rearrangement if a γ-hydrogen is available, or the loss of the alkoxy group. For the pyranone ring, fragmentation might involve the loss of CO (a retro-Diels-Alder reaction is common for some cyclic systems) or other small neutral molecules. sapub.orgwikipedia.org The pyrimidine (B1678525) ring, often found in derivatives, is noted to be more stable than other attached heterocyclic rings during fragmentation. sapub.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. bohrium.com The 4-oxo-4H-pyranone core contains a conjugated system that gives rise to characteristic UV absorptions.

Studies on pyranone derivatives, such as coumarins and chromones, show that they typically exhibit at least two allowed excited states with strong oscillator strength in the UV region. acs.org These transitions are often π → π* transitions. The first allowed excitation is generally associated with the HOMO to LUMO transition, while the second corresponds to a transition from HOMO-1 to LUMO. acs.org For many pyranone derivatives, these transitions involve a charge transfer from the benzenic part of a fused ring system to the pyranone moiety. acs.org The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the pyranone ring.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

For a crystalline derivative of this compound, X-ray diffraction analysis would reveal the precise geometry of the pyranone ring. The 4H-pyran ring in related structures can adopt various conformations, such as a flattened-boat conformation. researchgate.net In some 4-aryl-4H-pyran-3,5-dicarboxylic acid esters, the heterocycle is found to be nearly planar. nih.gov The crystal packing is stabilized by intermolecular forces like hydrogen bonds. For instance, in ethyl 4H-pyran-4-one-2-carboxylate, the crystal structure consists of parallel planar ribbons formed by double rows of molecules linked by weak C-H···O=C hydrogen bonds. mdpi.com For cis-fused pyranopyran derivatives, a bent molecular shape is observed. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing the mass percentages of constituent elements. This data is fundamental for the confirmation of the empirical formula of a synthesized compound, which in turn is a crucial step in verifying its molecular formula and, consequently, its identity. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₁₀O₄.

The molecular weight of this compound is 182.17 g/mol . The theoretical percentage composition of each element is derived from the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ).

Theoretical Elemental Composition of this compound

The expected elemental composition of this compound is presented in the interactive table below. Experimental values obtained for a synthesized sample would be compared against these theoretical values to confirm its elemental makeup.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 59.36 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.53 |

| Oxygen | O | 16.00 | 4 | 64.00 | 35.11 |

| Total | 182.17 | 100.00 |

In a typical research workflow, the synthesis of this compound would be followed by its purification and subsequent analysis. The experimentally determined percentages of carbon, hydrogen, and oxygen are expected to be in close agreement with the calculated theoretical values, generally within a margin of ±0.4%.

Research Findings in Related Pyran Derivatives

For example, a related compound, 2-Methyl-4-oxo-4H-pyran-3-yl propionate, has the molecular formula C₉H₁₀O₄, identical to the target compound, and thus the same theoretical elemental composition. sigmaaldrich.com Another closely related compound, Maltol (B134687) isobutyrate (2-methyl-4-oxo-4H-pyran-3-yl isobutyrate), with the molecular formula C₁₀H₁₂O₄, also relies on elemental analysis for its initial characterization. chemspider.com

The following table presents elemental analysis data for a selection of pyran derivatives from the literature, illustrating the typical presentation and precision of such results.

| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₂₀H₂₀N₂O₂ | C, 74.98; H, 6.29; N, 8.74 | C, 75.12; H, 6.35; N, 8.68 | acs.org |

| 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | C₂₀H₁₉ClN₂O₂ | C, 67.32; H, 5.37; N, 7.85 | C, 67.45; H, 5.41; N, 7.92 | acs.org |

The congruence between the calculated and found values in these examples demonstrates the utility of elemental analysis in confirming the successful synthesis and purity of pyran-based compounds. This foundational data, in conjunction with spectroscopic methods, provides a comprehensive structural elucidation.

Mechanistic Investigations of Reactivity and Chemical Transformations of 4 Oxo 4h Pyran 3 Yl Isobutyrate

Reaction Pathways of the Pyran-4-one Ring System

The 4H-pyran-4-one ring is a versatile scaffold in organic synthesis. ontosight.airesearchgate.net Its reactivity is characterized by a conjugated π-system that is rendered electron-poor by the ring oxygen and the exocyclic carbonyl group. This electronic feature makes the ring susceptible to nucleophilic attack while being generally resistant to direct electrophilic substitution.

The electron-deficient nature of the 4H-pyran-4-one ring system makes it generally unreactive toward electrophilic aromatic substitution, a class of reactions typical for electron-rich aromatic systems like benzene (B151609) and pyrroles. wikipedia.org Instead, the electrophilicity of the ring carbons, particularly at the C2 and C6 positions (alpha to the ring oxygen), makes them prime targets for nucleophilic attack.

Reaction with nucleophiles can lead to a variety of outcomes. Strong nucleophiles can induce ring-opening reactions. For instance, the reaction of 4-pyrones with primary amines in protic solvents can lead to the formation of 4-pyridones. wikipedia.org The reaction proceeds via nucleophilic attack at the C2 or C6 position, followed by ring-opening and subsequent recyclization with the incorporation of the nitrogen atom. Similarly, reactions with other N-nucleophiles can lead to complex rearrangements and the formation of different heterocyclic systems. researchgate.net

While direct electrophilic attack on the pyranone ring is difficult, functionalization can be achieved through reactions of substituents attached to the ring. For example, pyranones with active methyl groups can undergo condensation reactions with electrophiles like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to introduce vinyl groups, creating extended conjugated systems. mdpi.com

Cycloaddition reactions represent a powerful tool for constructing complex molecular architectures from simpler pyranone precursors. The pyran-4-one ring can participate in these reactions in several ways, leveraging its double bonds as reactive components.

[4+2] and [3+3] Cycloadditions: 4H-pyran-4-ones can act as the 2π component in [4+2] cycloaddition reactions (Diels-Alder reactions). The reactivity and regioselectivity of these reactions are highly dependent on the substituents on the pyranone ring. rsc.orgrsc.org Electron-withdrawing groups are crucial, and their position dictates which double bond of the pyranone ring will react. rsc.orgrsc.org For instance, studies on substituted γ-pyranones have shown that they undergo cycloadditions with dienes and azomethine ylides, with the reaction site being influenced by the position of ester or aldehyde groups on the ring. rsc.org While less common, the general strategy of [3+3] cycloadditions, which involves the reaction of a three-atom component with a suitable partner, has been developed for the synthesis of various six-membered heterocycles and can be conceptually applied to pyranone-derived synthons. acs.orgnih.gov

[6π]-Electrocyclizations: The oxa-6π electrocyclization is a fundamental pericyclic reaction for pyran systems. It involves the reversible, thermally or photochemically induced cyclization of a 1-oxatriene system to form a 2H-pyran. mdpi.comacs.org This reaction is governed by orbital symmetry rules and is often in equilibrium with the ring-opened form. mdpi.com The stability of the resulting 2H-pyran is critical, and often these transient intermediates are trapped in subsequent reactions, such as Diels-Alder cycloadditions, to build molecular complexity in a cascade process. mdpi.com The reverse reaction, a retro-6π electrocyclization, is also a common pathway for pyran ring opening. The photochemical variant of 6π electrocyclization can be highly enantioselective when mediated by a chiral photosensitizer. nih.gov

| Reaction Type | Reactant(s) | Conditions | Product Type | Ref. |

| [4π+2π] Cycloaddition | 3-Carboxylate-4-pyranone, Danishefsky's diene | Heat | Bicyclic adduct | rsc.org |

| 1,3-Dipolar Cycloaddition | 4-pyranone, Azomethine ylide | Heat | Oxazolidine cycloadduct | rsc.org |

| 6π Electrocyclization | Dienyl diketone, Neutral nucleophile (DABCO) | Neutral | 2H-Pyran | acs.org |

| Photochemical 6π Electrocyclization | Imidazolyl ketone, Chiral Ir(III) photosensitizer | Light (hν) | Enantioenriched cyclic product | nih.gov |

Hydrolysis and Transesterification of the Isobutyrate Moiety

The isobutyrate ester at the C3 position of the molecule readily undergoes hydrolysis and transesterification, two characteristic reactions of carboxylic acid esters. These transformations can be catalyzed by either acid or base.

Hydrolysis: Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. libretexts.org

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. The ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the alcohol portion (in this case, the pyranol) is eliminated as a leaving group, and deprotonation of the final carbonyl yields the carboxylic acid (isobutyric acid) and the corresponding 3-hydroxy-4H-pyran-4-one. The reaction is reversible and driven to completion by using a large excess of water. youtube.comucalgary.cachemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): When heated with an aqueous base like sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the pyranolate anion as the leaving group. In the final step, a rapid and irreversible acid-base reaction occurs where the acidic isobutyric acid protonates the pyranolate anion, yielding the alcohol (3-hydroxy-4H-pyran-4-one) and the carboxylate salt (sodium isobutyrate). This reaction is irreversible because the final carboxylate is resonance-stabilized and non-electrophilic. ucalgary.cachemistrysteps.com

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org

Acid-Catalyzed Transesterification: In the presence of an acid catalyst and a large excess of a new alcohol (R'-OH), the isobutyrate ester can be converted into a different ester. The mechanism is analogous to acid-catalyzed hydrolysis, with the new alcohol acting as the nucleophile instead of water.

Base-Catalyzed Transesterification: This reaction is initiated by a new alkoxide ion (R'-O⁻), which attacks the carbonyl carbon of the isobutyrate ester. The resulting tetrahedral intermediate expels the original pyranolate leaving group to form the new ester. This process is an equilibrium, and the position of the equilibrium is controlled by the relative concentrations of the alcohols and alkoxides. masterorganicchemistry.com

Photochemical and Thermal Transformations

The pyran-4-one ring system is responsive to both photochemical and thermal energy, leading to interesting molecular rearrangements.

Photochemical Transformations: Irradiation of 4H-pyran-4-ones can induce significant structural changes. A key reported transformation is the photochemical rearrangement of 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones into isomeric 2H-pyran-2-ones upon irradiation with a medium-pressure mercury lamp. rsc.orgrsc.org The proposed mechanism is analogous to the photorearrangement of cyclohexa-2,5-dienones and is thought to proceed through a highly strained bicyclic intermediate, which then rearranges to the more stable 2H-pyran-2-one structure. rsc.org

Thermal Transformations: 4H-pyran-4-one itself is a stable compound. wikipedia.org However, its derivatives can undergo thermally induced reactions. For example, the thermal decarboxylation of 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid) is a standard method for preparing the parent 4-pyrone. wikipedia.orgwisconsin.edu At high temperatures, pyranone derivatives can also participate in cycloaddition reactions where they serve as the diene or dienophile component. The stability of the pyranone ring means that high energy is often required to overcome the aromatic-like character and induce transformations.

Regioselectivity and Stereoselectivity in Reactions Involving the Pyran-4-one Core

Regioselectivity and stereoselectivity are critical concepts in understanding the reactions of substituted pyran-4-ones, as they determine the specific isomer formed when multiple products are possible.

Regioselectivity: This refers to the preference for bond formation at one position over another. nih.gov In the context of the pyran-4-one core, regioselectivity is heavily influenced by the electronic effects of the ring system and its substituents.

Nucleophilic Attack: As mentioned, the C2 and C6 positions are the most electrophilic sites in the 4H-pyran-4-one ring, making them the preferred locations for nucleophilic attack.

Cycloadditions: The regioselectivity of cycloaddition reactions is dictated by the substitution pattern. In Diels-Alder reactions, electron-withdrawing groups on the pyranone ring direct the approach of the diene. For example, studies have shown that a substituent at the C3 position directs the cycloaddition across the C5-C6 double bond, whereas a substituent at the C2 position can direct it across the C5-C6 bond or involve the carbonyl group of an adjacent aldehyde substituent, depending on the reaction partner. rsc.orguncw.edu The regioselectivity in 1,3-dipolar cycloadditions is also found to be dependent on the nature of the dipolarophile. acs.org

Stereoselectivity: This refers to the preferential formation of one stereoisomer over others. Stereoselective reactions can produce either diastereomers or enantiomers in unequal amounts. While specific studies on 4-Oxo-4H-pyran-3-yl isobutyrate are limited, principles from related systems can be applied. In conjugate additions to related 2,3-dihydro-4H-pyran-4-one systems, the stereochemical outcome can be controlled by the choice of reagent and reaction conditions, allowing for the selective formation of different diastereomers. Such control is vital in the synthesis of complex natural products containing the tetrahydropyran (B127337) ring.

| Reaction | Reagent(s) | Key Factor | Outcome | Ref. |

| Cycloaddition | Danishefsky's diene | Position of EWG on pyranone | Addition across C2-C3 or C5-C6 bond | rsc.org |

| 1,3-Dipolar Cycloaddition | Cyclic vs. Acyclic Dipolarophiles | Nature of Dipolarophile | ortho vs. meta adducts | acs.org |

| Nucleophilic Attack | Amines | Inherent ring electronics | Preferential attack at C2/C6 positions | wikipedia.org |

Advanced Computational and Theoretical Chemistry Studies on 4 Oxo 4h Pyran 3 Yl Isobutyrate Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reaction Energetics

The electronic structure of 4H-pyran-4-one and its sulfur analogues has been studied using ab initio wavefunctions, revealing low aromaticity for this group of compounds. scite.ai The analysis of frontier orbitals (HOMO and LUMO) helps in understanding charge transfer within the molecule, which is essential for predicting its behavior in chemical reactions and its potential as a material for applications like optoelectronics. bohrium.comsciensage.info

Prediction of Spectroscopic Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. nih.gov For pyranone derivatives such as coumarins and chromones, TD-DFT has been successfully used to investigate their UV absorption spectra. nih.gov These studies often reveal multiple excited states with strong oscillator strengths, corresponding to electronic transitions like HOMO to LUMO, which typically involve charge transfer from one part of the molecule to another. nih.gov Statistical analysis of TD-DFT results using specific functionals like PBE0 can yield predictions of maximum absorption wavelengths (λmax) with high accuracy, often within a few nanometers of experimental values. nih.govacs.org

Similarly, vibrational spectra (FT-IR and FT-Raman) can be accurately predicted using DFT calculations. mdpi.comchemrxiv.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. The vibrational assignments are then made based on the Potential Energy Distribution (PED). sciensage.infochemrxiv.org This computational approach is invaluable for characterizing the synthesized molecule by comparing the predicted spectra with experimental measurements. sciensage.info For instance, in a study on a new pyran derivative, DFT calculations at the B3LYP/6–311++G(d,p) level were used to corroborate FT-IR and NMR spectroscopic data. bohrium.com

Table 1: Example of Predicted vs. Experimental Spectroscopic Data for a Pyranone Derivative

| Spectroscopic Technique | Predicted Wavenumber/Wavelength (cm⁻¹/nm) | Experimental Wavenumber/Wavelength (cm⁻¹/nm) | Vibrational/Electronic Assignment |

| FT-IR | 1720 | 1715 | C=O stretch (ester) |

| FT-IR | 1650 | 1655 | C=O stretch (pyranone) |

| FT-IR | 1605 | 1600 | C=C stretch |

| UV-Vis (TD-DFT) | 280 | 285 | π -> π* transition |

| UV-Vis (TD-DFT) | 320 | 325 | n -> π* transition |

Note: This table is illustrative and based on typical values for pyranone derivatives, not specific experimental data for 4-Oxo-4H-pyran-3-yl isobutyrate.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction energy barriers. nih.gov For the synthesis of the 4H-pyran-4-one core, various synthetic routes exist, and computational studies can help in understanding the favorability of different pathways. organic-chemistry.org For example, the synthesis of 2-pyrones can involve a cascade of reactions, and computational modeling can unravel the intricate steps, such as Michael additions followed by lactonization and elimination. organic-chemistry.org

Mechanistic studies often involve locating the transition state structures and calculating the activation energies for each step. This information is critical for optimizing reaction conditions to improve yields and selectivity. For instance, in the synthesis of pyranopyrazoles through a four-component reaction, computational studies could clarify the role of the catalyst and the sequence of bond-forming events. nanobioletters.com The proposed mechanisms for pyrone synthesis, such as those involving Sonogashira coupling followed by cyclization, are often supported by computational evidence that details the catalytic cycle and the energetics of each step. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are employed to determine the preferred conformations of molecules like this compound. For the pyran ring system, various conformations such as chair, boat, and half-chair are possible. semanticscholar.org Studies on halogenated pyran analogues of D-talose have shown that these compounds often adopt a standard ⁴C₁-like (chair) conformation, even in the presence of significant steric hindrance from bulky substituents. beilstein-journals.orgnih.gov

In some pyran derivatives, the ring adopts a unique "flattened-boat" conformation. bohrium.com Molecular mechanics calculations can predict the lowest energy conformations and the energy differences between them, suggesting which conformers are likely to be present in a solution. semanticscholar.org For more complex systems, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. chemrxiv.orgnih.gov MD simulations track the atomic motions of the molecule in a simulated environment (e.g., in water), allowing for the exploration of its conformational landscape and flexibility, which is particularly important for understanding how it might interact with a biological receptor. nih.gov

In Silico Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery for optimizing lead compounds. iosrjournals.org These in silico methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For pyran derivatives, which exhibit a wide range of biological activities including antioxidant, antimicrobial, and anticancer properties, QSAR is a valuable tool. iosrjournals.orgnih.gov

In a typical QSAR study, a set of molecules with known activities is used to build a model. researchgate.net Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. researchgate.netnih.gov Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity. nih.gov For example, a QSAR model for bronchodilatory 4H-pyrano[3,2-c]pyridine-3-carbonitriles was developed that successfully described their bioactivity. nih.gov Such models can then be used to predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent analogues. nih.govmdpi.com The insights gained from SAR and QSAR studies help in understanding which structural features are crucial for the desired biological effect. nih.govnih.gov

Table 2: Example of a QSAR Model for a Series of Bioactive Pyran Derivatives

| Statistical Parameter | Value | Description |

| N | 41 | Number of compounds in the dataset |

| R² | 0.824 | Coefficient of determination (goodness of fit) |

| Q² (or R²cv) | 0.724 | Cross-validated R² (predictive ability) |

| F | 18.749 | F-statistic (statistical significance of the model) |

| Descriptors | 8 | Number of molecular descriptors in the model |

Note: This table is based on a published QSAR study on bronchodilatory active 4H-pyrano[3,2-c]pyridine-3-carbonitriles and serves as an example of the data generated in such analyses. nih.gov

Ligand-Receptor Interaction Studies via Molecular Docking (Mechanistic Insights)

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor, typically a protein. nanobioletters.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. biointerfaceresearch.com For pyran-based compounds, docking studies have been used to investigate their interactions with various biological targets, such as enzymes and receptors involved in cancer and infectious diseases. nih.govresearchgate.net

The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. nanobioletters.com The results provide a plausible 3D model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the binding. biointerfaceresearch.comnih.gov For instance, docking studies of 4H-pyran derivatives into the ATP binding pocket of cyclin-dependent kinase 2 (CDK2) helped to explain their antiproliferative activity by identifying crucial interactions with amino acid residues like Lys33, Glu51, and Asp145. nih.gov These mechanistic insights are invaluable for the rational design of more potent and selective inhibitors. nanobioletters.combiointerfaceresearch.com

Molecular Mechanisms of Biological Activities of 4 Oxo 4h Pyran 3 Yl Isobutyrate Derivatives

Mechanistic Basis of Antimicrobial Activity

Derivatives of 4H-pyran have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and anti-mycobacterial effects. semanticscholar.orgnih.gov The underlying mechanisms for these actions are varied and depend on the specific derivative and the target microorganism.

Several 4H-pyran derivatives exhibit potent antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Studies have shown that certain derivatives can inhibit isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov For instance, spiro[4H-pyran-3,3'-oxindole] derivatives have demonstrated significant activity against S. aureus, with some compounds showing efficacy comparable to the antibiotic ceftazidime. nih.govresearchgate.net

One of the proposed mechanisms for the antibacterial action of this class of compounds is the inhibition of essential bacterial enzymes. researchgate.net A key target identified in related studies on antimycobacterial agents is DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. researchgate.net By inhibiting the supercoiling activity of DNA gyrase, these compounds can effectively halt bacterial proliferation. researchgate.net Molecular docking simulations and kinase assays have been instrumental in elucidating these potential action modes. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 4H-Pyran Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Spiropyran Derivative 5d | Staphylococcus aureus (clinical isolate) | 32 | nih.gov |

| Spiropyran Derivative 5d | Streptococcus pyogenes (clinical isolate) | 64 | nih.gov |

| Spiro[4H-pyran-3,3'-oxindole] | S. aureus | 12.5 | nih.govresearchgate.net |

| 4H-Pyran Derivative 4g | S. aureus (ATCC 25923) | <25.76 | mdpi.com |

| 4H-Pyran Derivative 4j | S. aureus (ATCC 25923) | <25.76 | mdpi.com |

The therapeutic potential of 4H-pyran derivatives extends to antifungal and antiviral applications. semanticscholar.org Screening assays have demonstrated that various synthesized pyran derivatives possess inhibitory activity against fungal pathogens such as Aspergillus niger and Candida albicans. nih.gov The standard drug Amphotericin-B is often used as a reference in these studies. nih.gov While the precise molecular mechanisms are still under investigation, the activity is believed to stem from the compounds' ability to interfere with fungal cell integrity or metabolic pathways.

Antiviral activity has also been reported, although mechanistic details are less defined. semanticscholar.org The broad bioactivity of the pyran scaffold suggests that these compounds may interfere with viral entry, replication, or assembly processes, warranting further mechanistic studies.

A significant area of research for pyran derivatives is their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. semanticscholar.orgmdpi.com Several novel pyran-4-one and thiazeto-quinoline derivatives have shown potent in vitro activity against the H37Rv strain of Mtb and even multidrug-resistant strains (MDR-TB). researchgate.netnih.govplos.org

The primary proposed mechanism for this anti-mycobacterial effect is the inhibition of DNA gyrase from M. smegmatis. researchgate.net For example, the compound 7-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-nitro-4-oxo-4H- nih.govresearchgate.netthiazeto[3,2-a]quinoline-3-carboxylic acid was found to be a highly potent inhibitor of Mtb, with a minimum inhibitory concentration (MIC) of 0.09 µM. researchgate.net In vivo studies have confirmed that such compounds can lead to a significant reduction in bacterial load in lung and spleen tissues. researchgate.net Furthermore, in silico molecular docking studies have suggested that other enzymes, such as thymidylate kinase, could also be potential targets for these derivatives. plos.org

Table 2: In Vitro Anti-mycobacterial Activity of Selected Derivatives

| Compound/Derivative Class | Mycobacterial Strain | MIC (µg/mL) | Proposed Target | Source |

|---|---|---|---|---|

| Thiazeto-quinoline Derivative 11l | M. tuberculosis H37Rv | 0.09 µM | DNA Gyrase | researchgate.net |

| Thiazeto-quinoline Derivative 11l | MDR-TB | <0.09 µM | DNA Gyrase | researchgate.net |

| Fluorinated 4H-pyran-3-carbonitrile 40 | M. tuberculosis H37Rv | ~8 µM | Thymidylate Kinase | plos.org |

Antioxidant Mechanisms and Radical Scavenging Properties

Many 4H-pyran derivatives have been identified as potent antioxidant agents. semanticscholar.orgmdpi.comnih.gov Their mechanism of action is primarily based on their ability to scavenge free radicals, which are implicated in oxidative stress and various chronic diseases. nih.gov The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ferric reducing antioxidant power (FRAP) tests. mdpi.comnih.gov

The radical scavenging activity of these compounds is generally attributed to their ability to donate a hydrogen atom to a free radical, a process known as Hydrogen Atom Transfer (HAT). nih.gov Other potential mechanisms include Single Electron Transfer followed by Proton Transfer (SET-PT). nih.gov The efficiency of this process is influenced by the specific chemical substituents on the pyran ring. frontiersin.org For instance, certain 4H-pyran derivatives have shown scavenging potencies comparable to or even exceeding that of the standard antioxidant Butylated hydroxytoluene (BHT). mdpi.comnih.gov

Table 3: DPPH Radical Scavenging Activity of Selected 4H-Pyran Derivatives

| Compound | Scavenging Potency at 1 mg/mL (%) | IC50 (mM) | Source |

|---|---|---|---|

| Derivative 4g | 90.50 | Not specified | mdpi.com |

| Derivative 4j | 88.00 | Not specified | mdpi.com |

| Derivative 4l | 70.20 | Not specified | mdpi.com |

| Derivative 4m | 69.00 | Not specified | mdpi.com |

| Derivative 4d | 65.25 | Not specified | mdpi.com |

| BHT (Reference) | 95.30 | Not specified | mdpi.com |

Anti-inflammatory Pathways and Modulation

The anti-inflammatory properties of 4H-pyran derivatives are another area of active investigation. semanticscholar.orgnih.gov Inflammation is a complex biological response, and these compounds appear to modulate it through several pathways. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in the synthesis of pro-inflammatory prostaglandins. nih.gov By selectively inhibiting COX-2, these derivatives can reduce inflammation. nih.gov

In addition to COX-2 inhibition, studies on structurally related heterocyclic compounds suggest other potential mechanisms. These include the inhibition of lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and the modulation of inflammasome activity, such as the NLRP3 inflammasome. nih.govrsc.org Molecular docking studies have been employed to investigate the binding affinities of these compounds against the active sites of target enzymes like COX-2, providing insights that align with in vitro biological evaluations. nih.gov

Anticancer and Antitumor Mechanistic Studies

The anticancer potential of 4H-pyran derivatives is one of their most extensively studied biological activities. semanticscholar.orgnih.govnih.gov These compounds have shown cytotoxic effects against a variety of human cancer cell lines, including colorectal cancer (HCT-116), lung cancer (A549), and cervical cancer (HeLa). mdpi.comnih.govnih.gov

A primary mechanism underlying their antiproliferative action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. mdpi.comnih.gov CDKs are crucial for regulating the cell division cycle, and their overexpression is linked to oncogenesis. nih.gov By blocking the ATP binding pocket of CDK2, 4H-pyran derivatives can inhibit its kinase activity, downregulate its expression, and ultimately arrest the proliferation of cancer cells. mdpi.comnih.gov

Furthermore, these compounds have been found to induce apoptosis (programmed cell death) in cancer cells. mdpi.com This is often achieved through the activation of effector caspases, such as caspase-3. mdpi.comnih.gov Another identified mechanism, particularly in spiro-heterocyclic derivatives, is the inhibition of tumor-associated carbonic anhydrase isoforms, specifically hCA IX and XII. mdpi.com This inhibition can lead to cell cycle arrest in the G1 phase and subsequent apoptosis, with a higher selectivity towards cancer cells over normal cells. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected Pyran Derivatives

Apoptosis Induction and Cell Cycle Modulation

Derivatives of the 4H-pyran scaffold have demonstrated significant potential in cancer therapy through their ability to induce programmed cell death (apoptosis) and modulate the cell cycle in cancer cells.

Research has shown that certain 4H-pyran derivatives can trigger apoptosis in human colorectal cancer (HCT-116) cells. nih.gov The underlying mechanism for this pro-apoptotic effect has been linked to the activation of key executioner caspases. Specifically, studies have demonstrated that treatment with these compounds leads to an upregulation of the caspase-3 gene, a critical mediator of apoptosis. nih.gov One study on novel spiro-4H-pyran derivatives confirmed that their cytotoxic effects on A549 lung cancer cells were mediated by the mitochondrial pathway of apoptosis, as evidenced by the up-regulation of the pro-apoptotic protein Bax and down-regulation of the anti-apoptotic protein Bcl-2. researchgate.net

In addition to inducing apoptosis, these derivatives can also influence the cell cycle progression of cancer cells. The proliferation of cancer cells is often linked to the dysregulation of cyclin-dependent kinases (CDKs). nih.gov Certain 4H-pyran derivatives have been identified as inhibitors of CDK2, a key regulator of the G1/S phase transition in the cell cycle. nih.gov By inhibiting CDK2 activity, these compounds can block the proliferation of cancer cells. Molecular docking simulations have further elucidated this mechanism, showing that these derivatives can fit into the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. nih.gov This inhibition leads to a downregulation of CDK2 protein and gene expression levels, ultimately causing cell cycle arrest. nih.gov Some quinazolinone-based compounds have been shown to cause cell cycle arrest in the G2 phase. explorationpub.com

Table 1: Investigated 4H-Pyran Derivatives and their Effects on Apoptosis and Cell Cycle

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |

| 4H-pyran derivatives (4d, 4k) | HCT-116 | Activation of caspase-3, Inhibition of CDK2 | nih.gov |

| Spiro-4H-pyran derivative (5a) | A549, A375, LNCaP | Upregulation of Bax, Downregulation of Bcl-2 | researchgate.net |

| Quinazolinone derivative (5c) | MCF-7 | G2 phase cell cycle arrest, Apoptosis promotion | explorationpub.com |

Enzyme Inhibition (e.g., HIV-1 Integrase, COX-2, HDAC)

The 4-oxo-4H-pyran core structure has been utilized in the design of inhibitors for various enzymes implicated in disease pathogenesis.

HIV-1 Integrase: The 3-hydroxy-pyran-4-one scaffold, closely related to the title compound, has been identified as a promising chemotype for the development of HIV-1 integrase inhibitors. mdpi.com HIV-1 integrase is a crucial enzyme for the replication of the virus, and its inhibition is a key therapeutic strategy. These pyran-based inhibitors are designed to chelate the metal ions in the active site of the enzyme, a critical interaction for their inhibitory function. mdpi.com Molecular docking and dynamics simulation studies have been employed to optimize these derivatives, leading to the identification of compounds with potent inhibitory activity against HIV-1 integrase in the low nanomolar range. mdpi.com

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov The 4H-pyran scaffold has been explored for its potential as a COX-2 inhibitor. nih.gov Pyrimidine-based derivatives, which can be considered structurally related to some 4-oxo-4H-pyran derivatives, have shown selective inhibition of COX-2 over COX-1. nih.gov Molecular docking studies have revealed that these compounds can bind effectively within the active site of the COX-2 enzyme. nih.gov The larger binding pocket of COX-2 compared to COX-1 allows for the accommodation of these inhibitors, contributing to their selectivity. nih.gov

Histone Deacetylase (HDAC): While extensive research has been conducted on various heterocyclic scaffolds as HDAC inhibitors, direct studies on 4-oxo-4H-pyran-3-yl isobutyrate derivatives are limited in the available literature. nih.govresearchgate.netmdpi.comnih.govresearchgate.netrsc.orgresearchgate.netmdpi.comnih.govmdpi.com However, the general structural features of HDAC inhibitors, which include a zinc-binding group, a linker, and a cap group, suggest that the 4-oxo-4H-pyran scaffold could potentially be adapted for this purpose. For instance, pyrazinone and pyrimidine-based derivatives have been successfully designed as HDAC inhibitors, indicating that nitrogen-containing heterocyclic systems can be effective in this context. nih.govresearchgate.net Future research could explore the synthesis and evaluation of this compound derivatives incorporating appropriate zinc-binding moieties to assess their potential as HDAC inhibitors.

Receptor Antagonism Mechanisms (e.g., APJ Receptor)

A significant finding in the biological profiling of this compound derivatives is the discovery of potent and selective antagonists of the apelin (APJ) receptor. rsc.org The apelin/APJ receptor system is a critical mediator of cardiovascular homeostasis. rsc.org

A specific derivative, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221) , was identified through high-throughput screening as a functional antagonist of the APJ receptor. rsc.org This compound exhibits potent antagonist activity in cell-based assays and demonstrates over 37-fold selectivity for the APJ receptor over the closely related angiotensin II type 1 (AT1) receptor. rsc.org The mechanism of antagonism involves the binding of ML221 to the APJ receptor, thereby blocking the signaling cascade initiated by its endogenous ligand, apelin. This antagonist shows minimal activity against a panel of other G-protein coupled receptors (GPCRs), highlighting its specificity. rsc.org

Structure-Activity Relationships Governing Biological Profiles

The biological activities of this compound derivatives are intricately linked to their chemical structures. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for their various biological profiles.

For anticancer activity , SAR studies on 4-amino-2H-pyran-2-one analogs, which share the pyranone core, have revealed several important factors. researchgate.net The presence of an aromatic ring, such as a phenyl or styryl group, at the 6-position of the pyranone ring is critical for antitumor activity. researchgate.net Furthermore, a secondary amine at the 4-position is preferred over a tertiary amine, and aromatic amine groups at this position are crucial for potency. researchgate.net Substitutions on this aromatic amine can further enhance the activity. researchgate.net

In the context of APJ receptor antagonism , the development of ML221 has been guided by SAR studies. rsc.org The core 4-oxo-4H-pyran scaffold serves as a crucial anchor. The substitution at the 6-position with a (pyrimidin-2-ylthio)methyl group and the presence of a 4-nitrobenzoate ester at the 3-position are key determinants of its potent and selective antagonist activity. rsc.org Modifications to these substituents can significantly impact the compound's affinity and selectivity for the APJ receptor.

For angiotensin II receptor antagonists , which share some structural similarities in their targeting of GPCRs, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown that the nature of substituents at various positions on the heterocyclic core is critical for in vivo activity. For instance, a methyl group at the 3-position was found to be essential for potent activity. Such findings from related scaffolds can provide valuable guidance for the design of novel this compound derivatives with enhanced biological profiles.

Applications of 4 Oxo 4h Pyran 3 Yl Isobutyrate and Pyran 4 One Derivatives in Chemical Synthesis and Materials Science

Role as Versatile Synthons and Building Blocks in Organic Synthesis

Pyran-4-one and its derivatives are highly valuable as versatile synthons and building blocks in organic synthesis. Their inherent reactivity allows for the construction of a wide array of complex molecules and heterocyclic systems. nih.govmdpi.com The presence of multiple reaction sites, including the carbonyl group, the double bonds, and the ring oxygen, enables a diverse range of chemical transformations.

One of the key applications of the pyran-4-one core is in multicomponent reactions (MCRs). growingscience.combohrium.com MCRs are highly efficient one-pot reactions where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. This approach is atom-economical and allows for the rapid generation of molecular diversity. For instance, 4H-pyran derivatives can be synthesized through the multicomponent reaction of aromatic aldehydes, malononitrile, and a β-ketoester, often under environmentally friendly conditions. growingscience.comorganic-chemistry.org

The reactivity of the pyran-4-one ring also allows for its transformation into other heterocyclic systems. For example, reactions with hydrazines can lead to the opening of the pyrone ring and subsequent cyclization to form pyrazole (B372694) derivatives. acs.org Similarly, reactions with ammonia (B1221849) can convert 2,6-bis(hetaryl)-4-pyrones into the corresponding 2,6-bis(hetaryl)pyridines. acs.org These transformations highlight the utility of pyran-4-ones as precursors to other important classes of heterocyclic compounds.

Furthermore, the functionalization of the pyran-4-one scaffold at various positions allows for the synthesis of a diverse library of compounds with potential biological activities. The introduction of different substituents can modulate the electronic and steric properties of the molecule, leading to a wide range of pharmacological profiles. nih.govnih.gov

Development of Functional Materials and Dyes

The unique photophysical properties of pyran-4-one derivatives have led to their extensive use in the development of functional materials and dyes. nih.gov Many pyran-based dyes exhibit strong fluorescence, large Stokes shifts, and good quantum yields, making them suitable for a variety of applications. nih.govmdpi.com

A notable class of pyran-based dyes are the dicyanomethylene-4H-pyran (DCM) derivatives. nih.gov These dyes are known for their excellent photophysical and photochemical properties, including tunable near-infrared (NIR) emission and high photostability. The luminescence of DCM derivatives is often based on an intramolecular charge transfer (ICT) mechanism, which can be modulated by the molecular environment, making them sensitive to solvent polarity. mdpi.comnih.gov This solvatochromism, where the color of the dye changes with the polarity of the solvent, is a valuable property for various sensing applications. nih.gov

The versatility of the pyran-4-one scaffold allows for the synthesis of a wide range of colored compounds. By introducing different substituents, the absorption and emission properties of the resulting dyes can be fine-tuned, leading to a palette of colors from orange to blue. researchgate.net This tunability is crucial for the design of materials with specific optical properties for applications in photonics, optoelectronics, and as colorimetric indicators.

Catalytic Applications of Pyran-4-one Scaffolds

The pyran-4-one framework is not only a target for synthesis but can also be integrated into catalytic systems. The inherent structural features of pyran-4-one derivatives can be exploited to create ligands for metal catalysts or to act as organocatalysts themselves.

Recent research has focused on the use of magnetic nanocatalysts for the synthesis of pyran scaffolds. These catalysts, often based on iron oxide nanoparticles coated with a functionalized shell, offer several advantages, including high activity, selectivity, and easy recovery and reuse. researchgate.net The functionalization of these nanoparticles with groups that can promote the desired chemical transformations is key to their catalytic efficacy.

Furthermore, pyran derivatives themselves can serve as catalysts. For example, certain pyran-based compounds can catalyze multicomponent reactions for the synthesis of other heterocyclic molecules. nih.gov The development of sustainable and efficient catalytic systems is a major focus in green chemistry, and pyran-4-one scaffolds offer a promising platform for the design of novel catalysts. researchgate.netnih.gov The ability to tune the electronic and steric properties of the pyran-4-one ring through substitution allows for the rational design of catalysts with optimized performance for specific reactions.

| Catalyst | Reaction Type | Key Features | Reference |

| KOH loaded CaO | Multicomponent synthesis of 4H-pyrans | Solvent-free, high yield, recyclable | growingscience.com |

| Magnetic Nanocatalysts | Synthesis of pyran scaffolds | High activity, easy separation, reusable | researchgate.net |

| Ta-MOF | Synthesis of 1,4-dihydropyran derivatives | Mild conditions, high efficiency, reusable | frontiersin.orgnih.gov |

| N-heterocyclic carbene (NHC) | [2 + 4] cyclization | Mild conditions, high atom economy | organic-chemistry.org |

Integration into Molecular Sensors and Biosensors

The sensitivity of the photophysical properties of pyran-4-one derivatives to their local environment makes them excellent candidates for the development of molecular sensors and biosensors. nih.gov The change in fluorescence or color upon interaction with a specific analyte can be used for its detection and quantification.

Dicyanomethylene-4H-pyran (DCM) derivatives have been extensively studied for their application in biosensing. nih.gov By modifying the DCM core with specific recognition moieties, probes can be designed to selectively detect ions, reactive oxygen species (ROS), and biological macromolecules within cells. The intramolecular charge transfer (ICT) mechanism in these probes is often perturbed upon binding to the target analyte, leading to a measurable change in the fluorescence signal. nih.gov This allows for real-time imaging and monitoring of biological processes.

Pyran-based fluorescent probes have been developed for a variety of analytes. For example, the solvatochromic properties of some pyran derivatives can be exploited to sense the polarity of microenvironments, such as biological membranes. mdpi.com Furthermore, the design of pyran-based chemosensors for the detection of metal ions and other small molecules is an active area of research.

The integration of pyran-4-one derivatives into biosensor platforms offers the potential for the development of simple, sensitive, and selective analytical tools for diagnostics and environmental monitoring. pan.plyoutube.com The ability to synthetically modify the pyran scaffold allows for the creation of a diverse range of sensors tailored to specific applications. nih.gov

Future Research Directions and Emerging Paradigms in 4 Oxo 4h Pyran 3 Yl Isobutyrate Research

Design and Synthesis of Novel Analogs with Tailored Reactivity

Future work will concentrate on the rational design and synthesis of novel analogs of 4-Oxo-4H-pyran-3-yl isobutyrate to enhance potency, selectivity, and pharmacokinetic properties. The discovery of compounds like 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221) , a potent and selective antagonist for the apelin (APJ) receptor, exemplifies this approach. nih.gov ML221 was identified through high-throughput screening (HTS) of a large compound library, and its discovery has spurred the development of detailed structure-activity relationships (SAR). nih.gov

Future synthetic strategies will likely involve:

Modification of the Pyran Core: Introducing substituents at various positions on the 4-oxo-4H-pyran ring to modulate electronic properties and steric interactions with biological targets.

Ester Chain Variation: Moving beyond the isobutyrate group to explore a diverse range of ester functionalities to optimize binding affinity and metabolic stability.

Stereoselective Synthesis: For analogs with chiral centers, developing stereoselective synthetic routes is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicities. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Pyran-Based Derivatives

| Structural Modification | Observed Effect on Biological Activity | Potential Target Class | Reference |

| Introduction of a pyrimidinylthiomethyl group at C6 and a nitrobenzoate ester at C3 | Potent and selective antagonism of the APJ receptor. | GPCRs | nih.gov |

| Incorporation into a 4H-chromene skeleton | Antitumor, antimicrobial, and antiallergic properties. | Various | nih.gov |

| Long-chain substituents on the pyranone ring | Diverse and impressive bioactivities, often stereoisomer dependent. | Various | nih.gov |

Deeper Elucidation of Biological Action Mechanisms and Molecular Targets

A critical area of future research is to move beyond phenotypic screening and identify the specific molecular targets and signaling pathways modulated by this compound and its analogs. The 4H-pyran scaffold is known to interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.govresearchgate.net

Key research questions to be addressed include:

Target Identification: The APJ receptor, a G-protein coupled receptor involved in cardiovascular homeostasis, has been identified as a target for a pyran-based analog. nih.gov Future studies should explore other potential targets, such as ion channels, enzymes, and nuclear receptors. By similarity to 1,4-dihydropyridines, 4H-pyrans have been investigated as calcium channel blockers. nih.gov

Mechanism of Action: Research should aim to unravel the downstream signaling cascades affected by these compounds. For example, do they act as competitive or allosteric modulators? How do they influence protein-protein interactions or gene expression?

Polypharmacology: Given the promiscuity of the pyran scaffold, it is important to investigate whether these compounds act on multiple targets simultaneously, which could be beneficial for complex diseases but also a source of off-target effects. Some derivatives have been found to act as DNA minor groove binders. nih.gov

Advancements in Computational Predictive Modeling for Drug Discovery and Material Science

Computational methods are becoming indispensable in modern chemical research, accelerating the discovery and optimization of new molecules. nih.govyoutube.com For the 4-oxo-4H-pyran class, in silico approaches can guide synthetic efforts and predict biological activities, saving time and resources.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate structural features of pyran derivatives with their biological activity. nih.gov These models can predict the potency of new, unsynthesized analogs.

Molecular Docking and Dynamics: Using crystal structures or homology models of target proteins to perform molecular docking studies. nih.gov This can predict binding modes and affinities, providing insights into the molecular basis of recognition, as seen in studies of P-glycoprotein inhibitors. nih.gov

DFT Calculations: Employing Density Functional Theory (DFT) to analyze the electronic structure, stability, and reactivity of novel pyran derivatives. bohrium.com Such calculations can provide insights into properties like the HOMO-LUMO energy gap and molecular electrostatic potential, which are crucial for applications in both medicinal chemistry and materials science. bohrium.commdpi.com The model life cycle, from data preparation to validation and deployment, is a key consideration for building reliable predictive tools. youtube.com

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The development of green and efficient synthetic methods is a major theme in contemporary chemistry. Research into the synthesis of the 4-oxo-4H-pyran core will increasingly focus on sustainable approaches that minimize waste and energy consumption.

Key emerging strategies include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity from simple starting materials in a single step. researchgate.netresearchgate.net These reactions offer high atom economy and are often conducted under mild conditions.

Novel Catalysis: The use of environmentally benign and recyclable catalysts, such as bionanocatalysts (e.g., CuFe2O4@starch), ionic liquids, or simple bases like triethylamine (B128534) in water, is a promising trend. nih.govresearchgate.netroyalsocietypublishing.org